8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide
Description
8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide is a quinoline-based heterocyclic compound characterized by a bromine substituent at position 8, a hydroxyl group at position 4, a methyl group at position 6, and a carbohydrazide moiety at position 2.
Synthesis: The synthesis typically involves multi-step reactions starting from substituted anilines. For example, 4-bromoaniline can undergo cyclization with ethyl acetoacetate in polyphosphoric acid to form the quinoline core, followed by functionalization with hydrazine hydrate to introduce the carbohydrazide group . Phosphorus oxychloride (POCl₃) is often used to convert hydroxyl groups to chlorides, which are then substituted with hydrazine .
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
8-bromo-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-5-2-6-9(8(12)3-5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
RNEOVASBODUFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxy-6-methylquinoline, followed by the introduction of the carbohydrazide group through a series of reactions involving hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties, by inducing cell death in cancer cells.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species and interfere with DNA synthesis contributes to its biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₁BrN₃O₂
- Functional Groups : Bromine (electron-withdrawing), hydroxyl (hydrogen-bonding), methyl (hydrophobic), and carbohydrazide (chelating/ligand properties).
- Applications: Explored for antimicrobial, antimalarial, and kinase inhibitory activities due to its structural resemblance to bioactive quinoline derivatives like chloroquine .
Structural Analogues
6-Bromo-2-methylquinoline-4-carbohydrazide (CAS 215778-63-5)
- Structure : Bromine at position 6, methyl at position 2, carbohydrazide at position 3.
- Key Differences: The positional isomerism of bromine (6 vs. 8) alters electronic distribution and steric effects.
- Activity : Demonstrated moderate antibacterial activity against Staphylococcus aureus but lower solubility due to the lack of a hydroxyl group .
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351327-31-6)
- Structure : Bromine at position 6, 4-hydroxyphenyl at position 2, carbohydrazide at position 4.
- However, the absence of a methyl group at position 6 reduces lipophilicity.
- Activity : Superior antifungal activity against Candida albicans compared to the target compound, attributed to the hydroxyphenyl moiety .
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6)
- Structure : Bromine at position 6, hydroxyl at position 4, methyl at position 8, and an ethyl ester at position 3.
- Key Differences : The ester group (vs. carbohydrazide) reduces nucleophilicity and chelation capacity. Methyl at position 8 instead of 6 modifies steric hindrance.
- Activity : Primarily used as a synthetic intermediate; lower bioactivity due to the ester group’s poor hydrogen-bonding capability .
Functional Analogues
7-Chloro-4-(2-heterylidenehydrazinyl)quinolines
- Structure : Chlorine at position 7, hydrazone-linked heterocycles (e.g., pyrazole, triazole) at position 4.
- Key Differences : Chlorine (electron-withdrawing) vs. bromine (bulkier, similar electronegativity). Hydrazones vs. carbohydrazides offer different binding modes.
- Activity : Strong antimalarial activity (IC₅₀ = 0.8 μM against Plasmodium falciparum), attributed to the hydrazone’s ability to chelate heme iron .
6-Bromo-2-phenylquinazolin-4(3H)-ones (BQ 1-8)
- Structure: Bromine at position 6, phenyl at position 2, and a quinazolinone core.
- Key Differences: Quinazolinone (two nitrogen atoms) vs. quinoline (one nitrogen).
- Activity : Compound BQ1 (metformin-derived) showed potent anthelmintic activity (EC₅₀ = 12 μg/mL), likely due to mitochondrial disruption .
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